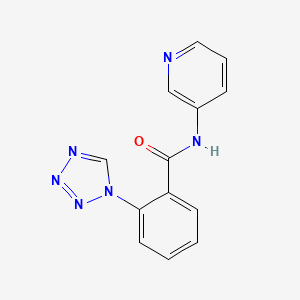![molecular formula C26H38N2O3 B6129327 1-(1-azocanyl)-3-(2-methoxy-4-{[(2-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6129327.png)
1-(1-azocanyl)-3-(2-methoxy-4-{[(2-methylbenzyl)amino]methyl}phenoxy)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-azocanyl)-3-(2-methoxy-4-{[(2-methylbenzyl)amino]methyl}phenoxy)-2-propanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Applications De Recherche Scientifique
1-(1-azocanyl)-3-(2-methoxy-4-{[(2-methylbenzyl)amino]methyl}phenoxy)-2-propanol has been found to have a variety of potential applications in scientific research. For example, it has been studied for its potential as a selective estrogen receptor modulator (SERM) and has been found to have anti-estrogenic effects in breast cancer cells. It has also been studied for its potential as a G protein-coupled receptor (GPCR) ligand and has been found to have activity at the serotonin 5-HT1A receptor.
Mécanisme D'action
The mechanism of action of 1-(1-azocanyl)-3-(2-methoxy-4-{[(2-methylbenzyl)amino]methyl}phenoxy)-2-propanol is not fully understood, but it is thought to involve interactions with specific receptors or signaling pathways. For example, its anti-estrogenic effects may be due to its ability to bind to estrogen receptors and block the effects of estrogen. Its activity at the serotonin 5-HT1A receptor may be due to its ability to interact with the receptor and modulate its signaling.
Biochemical and Physiological Effects:
1-(1-azocanyl)-3-(2-methoxy-4-{[(2-methylbenzyl)amino]methyl}phenoxy)-2-propanol has been found to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the growth of breast cancer cells and to induce apoptosis (programmed cell death) in these cells. It has also been found to have anxiolytic (anti-anxiety) effects in animal models, possibly due to its activity at the serotonin 5-HT1A receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(1-azocanyl)-3-(2-methoxy-4-{[(2-methylbenzyl)amino]methyl}phenoxy)-2-propanol in lab experiments is its selectivity for specific receptors or signaling pathways. This can allow researchers to study the effects of specific compounds or pathways in a more targeted manner. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results and design experiments.
Orientations Futures
There are many potential future directions for research on 1-(1-azocanyl)-3-(2-methoxy-4-{[(2-methylbenzyl)amino]methyl}phenoxy)-2-propanol. For example, further studies could be conducted to better understand its mechanism of action and its potential as a SERM or GPCR ligand. It could also be studied for its potential as a therapeutic agent for breast cancer or anxiety disorders. Additionally, new derivatives of this compound could be synthesized and tested for their activity and selectivity.
Méthodes De Synthèse
The synthesis of 1-(1-azocanyl)-3-(2-methoxy-4-{[(2-methylbenzyl)amino]methyl}phenoxy)-2-propanol involves the reaction of 2-methoxy-4-{[(2-methylbenzyl)amino]methyl}phenol with 1-azocanylpropan-2-ol in the presence of a catalyst. The reaction is typically carried out under mild conditions, and the resulting product can be purified using standard techniques such as column chromatography.
Propriétés
IUPAC Name |
1-(azocan-1-yl)-3-[2-methoxy-4-[[(2-methylphenyl)methylamino]methyl]phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O3/c1-21-10-6-7-11-23(21)18-27-17-22-12-13-25(26(16-22)30-2)31-20-24(29)19-28-14-8-4-3-5-9-15-28/h6-7,10-13,16,24,27,29H,3-5,8-9,14-15,17-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCROKAQVVGERZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC2=CC(=C(C=C2)OCC(CN3CCCCCCC3)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,2-dimethylpropyl)-3-hydroxy-3-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-2-piperidinone](/img/structure/B6129247.png)
![1-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-3-piperidinecarboxamide](/img/structure/B6129251.png)
![ethyl 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B6129259.png)
![2-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}-3-methoxyphenol](/img/structure/B6129275.png)


![2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B6129291.png)

![propyl 2-[(2,4-dichlorobenzoyl)amino]-5-methyl-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B6129298.png)

![6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide](/img/structure/B6129334.png)
![3-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B6129345.png)

![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-butynamide](/img/structure/B6129356.png)